Bacteriohopanetetrol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

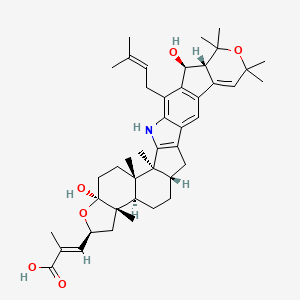

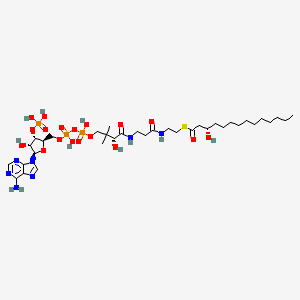

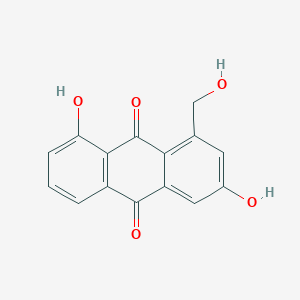

Bacteriohopane-32,33,34,35-tetrol is a hopanoid that is bacteriohopane carrying four hydroxy substituents at positions 32, 33, 34 and 35. It has a role as a lipoxygenase inhibitor, a bacterial metabolite and an antimicrobial agent. It is a hopanoid and a tetrol.

Wissenschaftliche Forschungsanwendungen

Acid-Catalyzed Formation and Diagenetic Transformation

- BHT can undergo acid-catalyzed transformation to form anhydroBHTs, which are found in sediments and are likely diagenetic products rather than biogenic products. This transformation has been observed in experiments with the bacterium Zymomonas mobilis and BHT itself (Schaeffer et al., 2008).

Environmental Influence and Sediment Composition

- The composition of BHT varies in different depositional environments, indicating its potential to preserve specific bacterial source information in sedimentary organic matter. High concentrations of BHT and its variations have been found in lake sediments and marine environments, suggesting their link to specific bacterial activities (Farrimond et al., 2000).

Novel Hopanoids and Environmental Indicators

- Novel hopanoids, including BHT, have been identified in various environments, such as marine sponges and sediments, indicating their broad biological origins and potential as environmental indicators (Costantino et al., 2000).

Biomarkers in Marine Environments

- BHT and its isomers have been studied as biomarkers in marine sediments, linked to specific bacterial activities such as anaerobic ammonium oxidation. This makes BHT a potential marker for past anoxic conditions and nitrogen cycling in marine environments (Rush et al., 2014).

Tracing Biogeochemical Processes

- BHT concentrations and structural diversity in various environments, such as soils and marine sediments, are used to trace biogeochemical processes and microbial ecology. Their presence in different settings provides insights into bacterial biodiversity and hopanoid synthesis (Zhu et al., 2011).

Abiotic Formation and Geomimetic Approaches

- Studies have also focused on the abiotic formation of BHT, suggesting that certain BHT compounds found in geological records may be formed through diagenetic processes involving acidic clay minerals (Schaeffer et al., 2010).

Eigenschaften

CAS-Nummer |

51024-98-7 |

|---|---|

Produktname |

Bacteriohopanetetrol |

Molekularformel |

C35H62O4 |

Molekulargewicht |

546.9 g/mol |

IUPAC-Name |

(2S,3R,4R,7R)-7-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]octane-1,2,3,4-tetrol |

InChI |

InChI=1S/C35H62O4/c1-22(9-10-25(37)30(39)26(38)21-36)23-13-18-32(4)24(23)14-19-34(6)28(32)11-12-29-33(5)17-8-16-31(2,3)27(33)15-20-35(29,34)7/h22-30,36-39H,8-21H2,1-7H3/t22-,23-,24+,25-,26+,27+,28-,29-,30-,32+,33+,34-,35-/m1/s1 |

InChI-Schlüssel |

JMKBTQYGOKJMBJ-ZQPPIKFSSA-N |

Isomerische SMILES |

C[C@H](CC[C@H]([C@H]([C@H](CO)O)O)O)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |

SMILES |

CC(CCC(C(C(CO)O)O)O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

Kanonische SMILES |

CC(CCC(C(C(CO)O)O)O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

Synonyme |

32,33,34,35-bacteriohopanetetrol 32,33,34,35-BHTT bacteriohopane-32,33,34,35-tetrol bacteriohopane-tetrol bacteriohopanetetrol tetrahydroxybacteriohopane |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,9S)-1,10-dimethyl-10-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol](/img/structure/B1250686.png)

![(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1250690.png)

![(2S,3S,4S,5R,6S)-6-[4-(4-carboxy-3-hydroxy-5-methylphenoxy)carbonyl-3-hydroxy-5-pentadecylphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1250697.png)

![(4S,6S,8E,10S,12S,14E,16E,18E,20E,30S,32S,34E,36S,38S,40E,42E,44E,46E)-6,10,12,26,32,36,38,52-octahydroxy-4,30-bis[(2R)-2-hydroxypropyl]-14,40-dimethyl-3,29-dioxatricyclo[46.4.0.022,27]dopentaconta-1(48),8,14,16,18,20,22(27),23,25,34,40,42,44,46,49,51-hexadecaene-2,28-dione](/img/structure/B1250700.png)